5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid
Description
5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 2-bromo-4-methoxyphenyl group at position 5 and a carboxylic acid group at position 3. This structure combines electronic and steric effects from the bromine (electron-withdrawing) and methoxy (electron-donating) substituents, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H8BrNO4 |
|---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
5-(2-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
InChI Key |
ZTDHTWYSIVYODT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3+2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly strategies, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to different oxidation states of the isoxazole ring.
Scientific Research Applications
5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes or receptors, modulating their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The compound’s properties are influenced by substituents on the phenyl ring and isoxazole core. Key comparisons include:
Table 1: Substituent Effects on Isoxazole-3-carboxylic Acid Derivatives
Key Observations :
- Bromine vs.
- Carboxylic Acid Position : Derivatives with carboxylic acid at isoxazole-3 (e.g., target compound) exhibit stronger intermolecular interactions than those at position 4, affecting crystallinity and melting points .
Hydrogenation Behavior :
- Isoxazole rings with electron-donating groups (e.g., methoxy) resist hydrogenation, while electron-withdrawing groups (e.g., nitro) facilitate ring-opening. For instance, 5-(benzoyloxymethyl)isoxazole derivatives undergo complete N-O bond cleavage under Pd/C catalysis, forming Z-aminoketones .
Physical and Chemical Properties
Predicted properties from analogs suggest:
- Density : ~1.47 g/cm³ (similar to methyl 5-(4-bromophenyl)isoxazole-3-carboxylate) .
- Acidity : The carboxylic acid group (pKa ~2–3) is more acidic than ester derivatives (e.g., ethyl esters in ), enhancing water solubility .
- Thermal Stability : Bromine and methoxy groups increase thermal stability compared to fluorine-substituted analogs (e.g., 5-(4-fluorophenyl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
